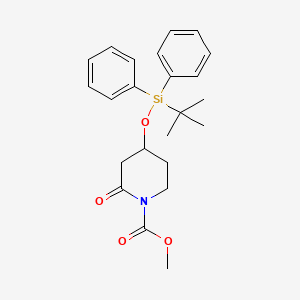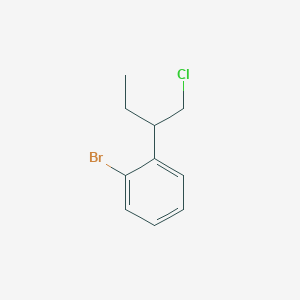
1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone is an organic compound with the molecular formula C8H6ClF3NO It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone typically involves the reaction of 2-chloro-5-trifluoromethylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
- 5-Acetyl-2-(trifluoromethyl)pyridine
- 3-Acetyl-6-(trifluoromethyl)pyridine
Comparison: 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and binding affinity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H5ClF3NO |
|---|---|
Poids moléculaire |
223.58 g/mol |
Nom IUPAC |
1-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-5(8(10,11)12)2-3-6(9)13-7/h2-3H,1H3 |
Clé InChI |
OEEPDUBRJPEVNS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=N1)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)


![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)

![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)



